phosphoric acid;pyridin-2-amine
Description
Phosphoric acid (H₃PO₄) is a triprotic inorganic acid widely utilized in fertilizers, food additives (e.g., acidulant in soft drinks), and industrial processes such as metal treatment and chemical synthesis . It is also a precursor to phosphate esters and salts, which are critical in biological systems (e.g., ATP, DNA backbone) .
Pyridin-2-amine (2-aminopyridine) is a heterocyclic aromatic amine with a pyridine ring substituted by an amino group at the 2-position. It serves as a building block in medicinal chemistry, particularly in synthesizing kinase inhibitors, antibacterial agents, and coordination complexes due to its dual nucleophilic (amine) and Lewis basic (pyridine nitrogen) sites .
Properties
CAS No. |
109682-15-7 |
|---|---|
Molecular Formula |
C5H9N2O4P |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
phosphoric acid;pyridin-2-amine |
InChI |
InChI=1S/C5H6N2.H3O4P/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H3,1,2,3,4) |
InChI Key |
OBEATIVZAKIZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Phosphoryl Halide-Amine Coupling
In a representative procedure, POCl₃ reacts with 2-aminopyridine in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as an auxiliary base to neutralize HCl byproducts. The reaction proceeds at 0–25°C to form the intermediate phosphoramidate chloride, which is subsequently hydrolyzed to the phosphoric acid derivative. Isolated yields for analogous reactions range from 70% to 85%, depending on the stoichiometry and purity of starting materials.
Mechanistic Insight : The reaction follows a two-step nucleophilic substitution (Sₙ2) mechanism. The amine’s lone pair attacks the electrophilic phosphorus center in POCl₃, displacing chloride and forming a P–N bond. Hydrolysis of the P–Cl bond under controlled aqueous conditions yields the final phosphoric acid derivative.
Hexamethyltriaminodibromophosphorane Activation
Zwierzak and Osowska-Pacewicka demonstrated that hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂) enhances P–N bond formation between diethyl hydrogen phosphate and amines. Applied to 2-aminopyridine, this method could theoretically avoid anhydride byproducts while achieving yields of 59–91% after column chromatography. However, the use of bromine-containing activators raises safety and atom economy concerns.
Oxidative Cross-Coupling Strategies
Oxidative cross-coupling methods employ halogenating or metal-catalyzed systems to dehydrogenatively couple H-phosphonates with amines. These approaches eliminate pre-functionalization steps but require careful optimization.
Iodine-Mediated Coupling
Chen et al. reported the synthesis of phosphoramidates via iodine (I₂)-catalyzed coupling of dialkyl H-phosphonates ((RO)₂P(O)H) with amines under solvent-free conditions. For 2-aminopyridine, this method would involve heating (RO)₂P(O)H with I₂ (10 mol%) at 80°C for 6–12 hours. Yields for analogous substrates range from 0% to 95%, with electron-rich aromatic amines favoring higher conversions.
Key Data :
| Substrate (R) | Amine | Yield (%) | Reference |
|---|---|---|---|
| EtO | Aniline | 88 | |
| i-PrO | Cyclohexylamine | 78 |
Copper-Catalyzed Oxidative Coupling
Mizuno et al. developed a Cu(II)-catalyzed method using Cu(OAc)₂ and Cs₂CO₃ to synthesize N-acylphosphoramidates from H-phosphonates and amides. Adapting this to 2-aminopyridine would require substituting the amide with the heterocyclic amine. Reported yields for similar reactions span 52–99%, with air serving as the terminal oxidant.
Azide-Based Routes
Nitrene insertion via phosphoryl azides offers an alternative pathway. Chang and Kim utilized Ir(III) catalysts to couple phosphoryl azides with ketones or amides, yielding phosphoramidates in 41–99% isolated yields. For 2-aminopyridine, this method would involve generating a phosphoryl azide intermediate (e.g., (RO)₂P(O)N₃) followed by catalytic cyclization.
Comparative Analysis of Methods
The table below summarizes key synthetic routes, emphasizing yields, practicality, and limitations:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Salt Elimination | POCl₃, Et₃N, 0–25°C | 70–85 | High yields; scalable | HCl byproduct management |
| Iodine-Mediated | I₂, solvent-free, 80°C | 31–96 | No pre-functionalization | Variable yields; iodine handling |
| Copper-Catalyzed | Cu(OAc)₂, Cs₂CO₃, air | 52–99 | Ambient oxidant; broad substrate scope | Requires metal catalyst |
| Azide Insertion | Ir(III) catalyst, 100°C | 41–99 | High selectivity | Costly catalysts; azide safety |
Purification and Characterization
Post-synthetic purification often involves pH adjustment and solvent extraction. For instance, Zwierzak’s method uses methylene chloride washes to remove unreacted amines, while Purohit et al. employed silica gel chromatography for phosphoramidate isolation. Characterization relies on ³¹P NMR spectroscopy, with typical δ values of 5–15 ppm for phosphoramidates, and IR spectroscopy showing P=O stretches near 1250 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The amino group in pyridin-2-amine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amine compounds .
Scientific Research Applications
Phosphoric acid;pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of phosphoric acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects .
Comparison with Similar Compounds
Key Differences :
- Phosphoric acid’s triprotic nature allows stepwise deprotonation, enabling buffering in biological systems. In contrast, sulfuric acid is diprotic and strongly oxidizing .
- Phosphonic acid derivatives (e.g., bisphosphonates) show higher stability against hydrolysis compared to phosphate esters, making them suitable for medicinal applications .
Comparison of Pyridin-2-Amine with Related Heterocyclic Amines
Pyridin-2-amine is compared to structurally similar amines below:
Structural Analogs
Pharmacological Activity
- Pyridin-2-amine derivatives (e.g., ARQ 092) inhibit AKT kinases with IC₅₀ values <10 nM, showing potent antitumor activity in xenograft models .
- 5-Substituted pyridin-2-amine imines exhibit antibacterial activity against S. aureus (MIC: 8–32 µg/mL), with lipophilicity (Log P) and steric parameters (SMR) correlating with efficacy .
- 4-Fluoropyridin-2-amine derivatives are explored for improved pharmacokinetics due to fluorine’s metabolic stability .
Pyridin-2-amine in Multicomponent Reactions
- Participates in domino reactions with aldehydes and 1,3-dicarbonyl compounds to form furan derivatives (DMF, TFA catalyst, 80°C) .
- Used in Ugi-type reactions to generate imidazo[4,5-b]pyridines, key intermediates in kinase inhibitor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
